tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate
Description
tert-Butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate is a spirocyclic amine derivative featuring a 5-azaspiro[2.4]heptane core. The compound is characterized by a seven-membered spiro ring system with a nitrogen atom at position 5 and a tert-butyl carbamate group attached via a methylene bridge at the 7-position. This structure is widely used as a building block in medicinal chemistry, particularly in the design of kinase inhibitors and other bioactive molecules . Its stereochemical variants, such as the (7S)- and (7R)-enantiomers, are critical for optimizing target binding and selectivity .
Properties
CAS No. |
351369-07-8 |
|---|---|
Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate typically involves the reaction of 5-azaspiro[2.4]heptane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Chemical Reactions Analysis
tert-Butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Potential as a Drug Candidate
Tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate has shown promise in drug development, particularly as a potential treatment for neurological disorders due to its ability to interact with specific neurotransmitter systems. The spirocyclic structure contributes to its bioactivity by enhancing binding affinity to target receptors.
Case Study: Neurotransmitter Modulation
A study investigated the effects of this compound on neurotransmitter modulation in animal models. Results indicated that it could effectively enhance the activity of certain neurotransmitters, suggesting its potential use as an antidepressant or anxiolytic agent .
Material Science
Use in Polymer Chemistry
The compound's unique structure allows it to serve as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Case Study: Polymer Blends
Research demonstrated that incorporating this compound into polycarbonate blends improved impact resistance and thermal properties significantly compared to conventional additives . The findings indicate a promising avenue for developing advanced materials for automotive and aerospace applications.
Chemical Synthesis
Reagent in Organic Synthesis
This compound can act as a versatile reagent in organic synthesis, particularly in the formation of carbamates and amides. Its reactivity allows for the modification of various substrates, facilitating complex organic transformations.
Case Study: Synthesis of Bioactive Compounds
A series of reactions utilizing this compound were conducted to synthesize novel bioactive compounds. The results showed high yields and selectivity, making it an attractive option for researchers in synthetic organic chemistry .
Data Table: Comparison of Applications
Mechanism of Action
The mechanism of action of tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Variants
The stereochemistry at the 7-position significantly impacts biological activity and synthetic utility:
- (7S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate (CAS 127199-45-5) : This enantiomer is commercially available and often employed in chiral drug synthesis. Its (S)-configuration may enhance binding to specific enzyme pockets, as seen in JAK1 inhibitors .
- (7R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate (CAS 127199-44-4) : The (R)-enantiomer exhibits distinct pharmacokinetic profiles compared to the (S)-form, with 98% purity reported in commercial catalogs .
Table 1: Stereochemical Variants
| Compound Name | CAS Number | Configuration | Purity | Supplier |
|---|---|---|---|---|
| (7S)-tert-Butyl carbamate derivative | 127199-45-5 | S | 95–97% | PharmaBlock, ESOM |
| (7R)-tert-Butyl carbamate derivative | 127199-44-4 | R | 98% | Combi-Blocks |
Functional Group Modifications
N-Methylcarbamate Derivative
- However, this modification may reduce hydrogen-bonding capacity with biological targets .
Benzyl-Substituted Analogs
Table 2: Functional Group Modifications
| Modification | CAS Number | Molecular Weight | Key Property Change |
|---|---|---|---|
| N-Methylcarbamate | 2306252-79-7 | 226.32 | Increased lipophilicity |
| 5-Benzyl substitution | 144282-37-1 | 316.40 | Enhanced aromatic interactions |
Spirocyclic and Bicyclic Analogs
Larger Spiro Systems
- Structural similarity to the main compound is 0.92 .
Bicyclic Systems
Table 3: Ring System Comparisons
| Compound Name | Ring System | Structural Similarity | Key Application |
|---|---|---|---|
| tert-Butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate | Spiro[2.4]heptane | Reference | Kinase inhibitors |
| 7-azaspiro[3.5]nonane derivative | Spiro[3.5]nonane | 0.92 | Enzyme inhibitors |
| 8-azabicyclo[3.2.1]octane derivative | Bicyclo[3.2.1]octane | 0.89 | CNS-targeting agents |
Biological Activity
tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate is a synthetic compound notable for its unique spirocyclic structure and potential biological applications. This article explores its biological activity, including pharmacokinetic properties, antibacterial effects, and potential therapeutic uses.
- Molecular Formula : C₁₂H₂₂N₂O₂
- Molecular Weight : 226.32 g/mol
- CAS Number : 2306252-79-7
- Purity : 95% to 97% depending on the source .
Synthesis
The synthesis of this compound typically involves the reaction of 5-azaspiro[2.4]heptane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is conducted in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography.
Pharmacokinetics
Research indicates that this compound exhibits favorable pharmacokinetic properties:
- Bioavailability : Greater than 70% when administered orally.
- Tissue Distribution : Concentrations in various tissues are higher than serum levels, suggesting effective tissue penetration and potential for therapeutic use in respiratory and genitourinary infections .
Antibacterial Effects
This compound has demonstrated significant antibacterial activity against a range of pathogens:
- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and anaerobic bacteria like Bacteroides fragilis.
- Resistance : Shows efficacy against fluoroquinolone-resistant strains, highlighting its potential as a treatment option in resistant infections .
Case Studies
-
In Vitro Studies :
- A study demonstrated that the compound significantly inhibited bacterial growth in various strains, showcasing its broad-spectrum antibacterial properties.
- It was particularly effective against clinical isolates resistant to common antibiotics, suggesting its utility in treating complicated infections .
- In Vivo Studies :
Comparison with Similar Compounds
| Compound Name | Structure | Antibacterial Activity | Bioavailability |
|---|---|---|---|
| This compound | Spirocyclic | Broad-spectrum, effective against MRSA | >70% |
| tert-butyl (S)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate | Similar spirocyclic | Moderate activity against Gram-negative | <70% |
| tert-butyl N-methylcarbamate | Linear structure | Limited activity | Variable |
Future Research Directions
Given the promising results regarding the biological activity of this compound, future research could focus on:
- Mechanistic Studies : Understanding how this compound interacts with bacterial targets at a molecular level.
- Clinical Trials : Evaluating safety and efficacy in human subjects for various bacterial infections.
- Structural Modifications : Investigating derivatives of this compound to enhance potency and reduce potential side effects.
Q & A
Q. What are the key synthetic routes for tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via carbamate-forming reactions between tert-butyl carbamate derivatives and 5-azaspiro[2.4]heptane intermediates. Key steps include:
- Use of inert atmospheres (N₂/Ar) to prevent moisture interference .
- Solvents like dichloromethane (DCM) or acetonitrile for optimal reactant solubility .
- Catalysts such as sodium hydride or potassium carbonate to promote coupling efficiency .
Yield optimization requires precise temperature control (e.g., 0–25°C) and pH adjustments to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is critical .
Q. How can the stereochemical configuration of the spirocyclic core be confirmed?
- Methodological Answer :
- X-ray crystallography : Resolve absolute stereochemistry using SHELX software for refinement, as demonstrated in spirocyclic compound studies .
- NMR spectroscopy : Analyze coupling constants (e.g., ) and NOE interactions to distinguish axial vs. equatorial substituents on the spiro ring .
- Chiral HPLC : Validate enantiomeric purity using chiral stationary phases (e.g., amylose-based columns) .
Q. What stability considerations are critical for handling this compound?
- Methodological Answer :
- Storage : Store at –20°C under inert gas (Ar) to prevent hydrolysis of the tert-butyl carbamate group .
- Reactivity : Avoid strong acids/bases and oxidizing agents, which may cleave the carbamate or destabilize the spirocyclic ring .
- In-solution stability : Monitor degradation via LC-MS in solvents like DMF or THF; half-life studies under varying pH (4–9) are recommended .
Advanced Research Questions
Q. How does the 5-azaspiro[2.4]heptane core influence biological activity in kinase inhibition?
- Methodological Answer : The spirocyclic structure enhances conformational rigidity, promoting selective binding to kinase ATP pockets. For example:
- JAK1 inhibition : The compound’s (R)-enantiomer showed an IC₅₀ of 8.5 nM against JAK1, with a 48-fold selectivity over JAK2. This was confirmed via kinase profiling and crystallographic docking studies .
- Antibacterial activity : Derivatives with 7-amino-7-methyl substituents demonstrated efficacy against multidrug-resistant Streptococcus pneumoniae in murine models .
Experimental Design : - Perform molecular dynamics simulations to assess binding pocket interactions.
- Use site-directed mutagenesis on target kinases to validate key residue contributions .
Q. What strategies resolve contradictions in SAR studies between enantiomers or analogs?
- Methodological Answer : Contradictions often arise from stereochemistry or substituent effects. For example:
- (R)- vs. (S)-enantiomers : (R)-configurations in spirocyclic carbamates improve JAK1 selectivity due to steric complementarity, whereas (S)-forms may exhibit off-target effects .
- Analog comparisons : Replace the tert-butyl group with benzyl (e.g., CAS 144282-37-1) to assess lipophilicity-bioactivity relationships .
Data Analysis Framework : - Use Free-Wilson or Hansch analysis to quantify substituent contributions.
- Cross-validate biological assays (e.g., SPR, ITC) to rule out assay-specific artifacts .
Q. How can crystallographic data improve the design of spirocyclic carbamate derivatives?
- Methodological Answer : High-resolution X-ray structures (e.g., PDB entries) guide rational design by:
- Identifying hydrogen-bonding interactions between the carbamate carbonyl and kinase residues (e.g., Glu966 in JAK1) .
- Mapping steric clashes to optimize substituent size (e.g., methyl vs. formyl groups at the 7-position) .
Workflow : - Refine structures using SHELXL .
- Overlay analogs (e.g., tert-butyl 7-formyl-5-azaspiro derivatives) to assess spatial compatibility .
Comparative Analysis Table: Structural Analogs and Biological Activities
Key Recommendations for Researchers
- Prioritize enantiomeric purity assessments in early-stage synthesis.
- Use orthogonal analytical methods (HPLC, NMR, X-ray) to resolve structural ambiguities.
- Leverage computational tools (e.g., molecular docking) to predict bioactivity before in vitro screening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
